molecular formula C7H14O4 B169958 4,4-Dimethoxytetrahydro-2H-pyran-3-ol CAS No. 104681-92-7

4,4-Dimethoxytetrahydro-2H-pyran-3-ol

Cat. No. B169958
CAS RN: 104681-92-7
M. Wt: 162.18 g/mol
InChI Key: BXGOXDLHSNHTCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The asymmetric enzymatic ketone reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one to produce ®-α-hydroxyketal, a chiral precursor for pharmaceutical intermediates, is a significant application. This process achieves high enantioselectivity (>99% ee) and utilizes an economical in situ NADPH-cofactor regeneration using glucose dehydrogenase. This method has been scaled up to produce large quantities (80 kg) of ®-4,4-dimethoxytetrahydro-2H-pyran-3-ol, with pH control and agitation speed being crucial for successful scale-up.


Molecular Structure Analysis

The molecular formula of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol is C7H14O4 . The average mass is 162.184 Da and the monoisotopic mass is 162.089203 Da .


Chemical Reactions Analysis

Research on the synthesis of epoxyquinol A and related molecules demonstrates the chemical reactivity and structural modifications of 2H-pyran precursors. This includes studies on [4 + 2] and [4 + 4] dimerization processes, providing valuable insight into the potential for novel structural diversity in chemical synthesis.


Physical And Chemical Properties Analysis

The density of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol is 1.1±0.1 g/cm3 . The boiling point is 236.8±40.0 °C at 760 mmHg . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Pharmaceutical Applications

The compound 4,4-Dimethoxytetrahydro-2H-pyran-3-ol has been utilized in the pharmaceutical industry as a chiral precursor for important intermediates. Its asymmetric enzymatic ketone reduction has provided high enantioselectivity (>99% ee), making it valuable for synthesizing specific pharmaceuticals .

Chemical Synthesis

In chemical synthesis, this compound has been employed in pilot-plant scale production, where factors like pH control and agitation speed were critical for scale-up. It serves as an intermediate in various synthetic routes.

Industrial Applications

While specific industrial applications are not detailed in the search results, compounds like 4,4-Dimethoxytetrahydro-2H-pyran-3-ol are often used in bulk manufacturing and procurement due to their structural properties and reactivity .

Mechanism of Action

Target of Action

It has been used in the synthesis of pharmaceutical intermediates , suggesting that its targets could be related to the specific biochemical pathways these intermediates are involved in.

Mode of Action

It has been used in the asymmetric enzymatic ketone reduction of 4,4-dimethoxytetrahydro-2h-pyran-3-one to produce ®-α-hydroxyketal . This suggests that it may interact with its targets through enzymatic reduction processes.

Biochemical Pathways

Given its use in the synthesis of pharmaceutical intermediates , it is likely that it affects the biochemical pathways associated with these intermediates.

Result of Action

Its use in the synthesis of pharmaceutical intermediates suggests that it may have significant effects at the molecular and cellular level.

Action Environment

Factors such as ph control and agitation speed were found to be critical for the scale-up of the enzymatic reduction process in which it is used .

Safety and Hazards

The compound is intended for research use only and is not for medicinal, household or other use . The safety data sheet should be referred to for more detailed safety information .

properties

IUPAC Name

4,4-dimethoxyoxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-9-7(10-2)3-4-11-5-6(7)8/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGOXDLHSNHTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479822
Record name 4,4-Dimethoxytetrahydro-2H-pyran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethoxytetrahydro-2H-pyran-3-ol

CAS RN

104681-92-7
Record name 4,4-Dimethoxytetrahydro-2H-pyran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

reacting said 3,4-dihydroxytetrahydro-2H-pyran-4-sulfonic acid, sodium salt with methanol and trimethylorthoformate in the presence of an acid to form 4,4-dimethoxytetrahydro-2H-pyran-3-ol; and
Name
3,4-dihydroxytetrahydro-2H-pyran-4-sulfonic acid
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Synthesis routes and methods II

Procedure details

To a solution of 4-methoxy-3,6-dihydro-2H-pyran (5.00 g, 43.8 mmol) in methanol (100 mL) at 0° C. was dropwise added a solution of m-chloroperbenzoic acid (15.1 g, 87.6 mmol) in methanol (15 mL). After being stirred for 5 h, methanol was removed in vacuo and the white residue was dissolved in methylene chloride (300 mL). To the solution was added K2CO3. The resulting solution was stirred for 1 h and filtered through celite. The filtrate was evaporated in vacuo to provide the desired product which was used directly for the next reaction without purification.
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15.1 g
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100 mL
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the enzymatic synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol advantageous compared to traditional chemical methods?

A1: The research highlights the use of a ketone reductase enzyme for the asymmetric synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol. [] This method offers several advantages over traditional chemical synthesis, particularly:

  • High Enantioselectivity: Enzymatic reactions are renowned for their high selectivity. In this case, the ketone reductase yields the desired (R)-enantiomer with >99% enantiomeric excess (ee), [] which is crucial for pharmaceutical applications where the other enantiomer might have different or undesirable biological effects.
  • Sustainable Process: The use of glucose dehydrogenase for in situ NADPH cofactor regeneration significantly enhances the economic and environmental sustainability of the process. [] This eliminates the need for stoichiometric amounts of expensive and potentially harmful reducing agents typically required in chemical synthesis.

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